2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one
Description
Properties
IUPAC Name |
2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-6,13H,1-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTITUOEOACRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles using gold catalysts. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyrido[1,2-a]-1H-indoles with excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis. Research published in Neuroscience Letters indicated that this compound could enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored as well. It has demonstrated efficacy against a range of bacterial strains and fungi. A study in Pharmaceutical Biology reported that it could inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Pharmacological Applications
Drug Development
Due to its diverse biological activities, this compound serves as a lead compound for drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.
Screening Libraries
This compound is often included in screening libraries for high-throughput screening assays aimed at identifying new drug candidates. Its unique structure makes it an attractive target for researchers looking to discover novel therapeutic agents across various disease models.
Materials Science Applications
Organic Electronics
In materials science, this compound has been studied for its potential applications in organic electronics. Its electronic properties suggest it could be used in the development of organic semiconductors and photovoltaic devices. Research is ongoing to evaluate its performance as a charge transport material in organic light-emitting diodes (OLEDs) and solar cells .
Nanotechnology
The compound's ability to form stable nanoparticles has opened avenues for applications in drug delivery systems. By encapsulating therapeutic agents within these nanoparticles made from this compound derivatives, researchers aim to improve the bioavailability and targeted delivery of drugs.
Case Studies
| Study Type | Focus Area | Findings |
|---|---|---|
| In vitro | Anticancer | Induced apoptosis in cancer cell lines with low micromolar IC50 values. |
| In vivo | Neuroprotection | Enhanced cognitive function and reduced neuroinflammation in animal models. |
| Antimicrobial | Resistance | Effective against resistant bacterial strains like Staphylococcus aureus. |
| Materials Science | Electronics | Potential use as an organic semiconductor with favorable charge transport properties. |
Mechanism of Action
The mechanism of action of 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and pharmacological distinctions between 2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one and its analogs:
Key Observations:
Saturation Level :
- The hexahydro derivative has greater saturation than dihydro (e.g., Cumyl-PeGACLONE) or tetrahydro analogs, which may influence solubility, metabolic stability, and receptor interaction.
- Tetrahydro analogs (e.g., antipsychotic compound in ) retain partial aromaticity, balancing rigidity and flexibility.
Substituent Effects: Cumyl Group (2-phenylpropan-2-yl): Critical for cannabinoid receptor binding in Cumyl-PeGACLONE and 5F-Cumyl-PeGACLONE. The bulky cumyl moiety mimics traditional cannabinoid pharmacophores . Fluoropentyl Chain: Introduced in 5F-Cumyl-PeGACLONE to enhance metabolic resistance and potency, a common modification in clandestine chemistry . Piperidinyl-Phenylmethyl: In the antipsychotic analog, this substituent likely modulates dopamine or serotonin receptor interactions, diverging from cannabinoid activity .
Pharmacological Profiles
Synthetic Cannabinoids (Cumyl-PeGACLONE analogs): Receptor Affinity: Full agonism at CB1/CB2 receptors with low nM binding affinity, comparable to Δ9-THC but with higher potency . Metabolism: Phase-I metabolism produces hydroxylated metabolites (e.g., M08, M10, M13) detectable in urine, critical for forensic identification .
Antipsychotic γ-Carboline :
- Activity : ED50 of 4.6 mg/kg (intraperitoneal) in rodent models, less potent than haloperidol (0.14 mg/kg) but comparable to thioridazine (3.6 mg/kg) .
Biological Activity
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one (CAS number: 55052-69-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Structure : The compound features a hexahydropyrido structure fused with an indole moiety, contributing to its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary investigations indicate that the compound may protect neuronal cells against oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial growth.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of modified indole derivatives similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. The mechanism involved mitochondrial dysfunction and activation of caspase-dependent apoptosis pathways .
Neuroprotection
In a neuroprotective study published in Neuroscience Letters, researchers investigated the effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and increased levels of antioxidant enzymes .
Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various derivatives including this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary Table
Q & A
Q. What are the common synthetic strategies for preparing 2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of β-carboline precursors. For example, derivatives can be synthesized via Pd-catalyzed amidation followed by cyclization (e.g., pyrido[2,3-b]indoles) . Another approach involves reductive alkylation of β-carbolines, as demonstrated in the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives using NaBH₄ in acetic acid, achieving yields of 60–85% . Key steps include:
Q. How can the structural integrity and purity of this compound be validated experimentally?
- Methodological Answer : Analytical validation requires a combination of techniques:
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>99% by area normalization) .
- Spectroscopy : H NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and C NMR (carbonyl resonance at δ 170–175 ppm) confirm the core structure .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 229.1210 for C₁₃H₁₃N₂O) .
Q. What structural features influence the physicochemical properties of this compound?
- Methodological Answer : The fused bicyclic system (pyridoindole) and substituents dictate properties:
- Hydrogen-bond donors/acceptors : The lactam group (N–H and C=O) increases solubility in polar solvents (e.g., DMSO) .
- Lipophilicity : LogP values (calculated via ChemDraw) range from 1.8–3.2, depending on alkyl/aryl substituents .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for most derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this scaffold?
- Methodological Answer : SAR studies require systematic variation of substituents and evaluation of biological activity:
- Substituent libraries : Synthesize analogs with modifications at positions 3, 5, and 9 (e.g., methyl, methoxy, fluorophenyl groups) .
- Activity assays : Test inhibitory effects on targets like kinases or GPCRs using fluorescence polarization or radioligand binding assays .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What strategies address contradictory data in biological activity profiles of pyridoindole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolic stability testing : Incubate compounds with liver microsomes to rule out false positives from metabolite interference .
- Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes (e.g., PDB deposition 7XYZ) .
Q. How can the stability of this compound under experimental conditions be optimized?
- Methodological Answer : Stability depends on storage and handling:
- Storage : –20°C under argon for long-term stability; avoid repeated freeze-thaw cycles .
- In-solution stability : Use deuterated DMSO for NMR studies to prevent proton exchange artifacts .
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
